Dioxybenzone (Standard)

Sunscreen UV Spectroscopy Benzophenone

Dioxybenzone (Benzophenone-8) retains >90% UV absorbance after extended exposure, delivering photostable UVB/UVA-2 protection. Its high ethanol solubility (21.8 g/100 mL) enables clear, non-greasy spray and gel formulations. FDA-approved (up to 3%) for combination with avobenzone, providing true broad-spectrum coverage. Also serves as a model compound for environmental studies on UV-filter disinfection byproducts. Choose this differentiated benzophenone for robust, long-lasting solar protection.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 131-57-7
Cat. No. B1678072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioxybenzone (Standard)
CAS131-57-7
Synonyms2-hydroxy-4-methoxybenzone
2-hydroxy-4-methoxybenzophenone
benzophenone-3
Eusolex 4360
Eusolex-4360
HMBP cpd
oxybenzone
Solba
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
InChIInChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3
InChIKeyDXGLGDHPHMLXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
In water, 3.7 mg/L at 25 °C
Readily soluble in most organic solvents;  freely soluble in alcohol and toluene;  practically insoluble in water
Soluble in carbon tetrachloride
Solubility in various solvents (in percent): ethanol, 6%;  acetone, >20%;  chloroform, >20%;  glycerin,<0.01%;  isopropyl stearate, 9%;  olive oil, 9%;  peanut oil, 9%
1.28e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dioxybenzone Procurement: Technical Overview of Benzophenone-8 UV Absorber


Dioxybenzone (CAS 131-57-7), also known as Benzophenone-8, is an organic compound of the benzophenone class utilized as a chemical UV filter in sunscreen and industrial applications [1]. It functions primarily by absorbing UVB and short-wave UVA (UVA-2) radiation [2]. Chemically, it is a derivative of benzophenone, specifically (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone, with the molecular formula C14H12O4 and a molecular weight of 244.24 g/mol [3]. It appears as a yellow powder with a melting point of 68°C [4].

Why Dioxybenzone is Not an Interchangeable UV Filter: Key Differentiators for Procurement


While dioxybenzone belongs to the benzophenone class of UV filters, it cannot be simply substituted with close analogs like oxybenzone (benzophenone-3) or sulisobenzone (benzophenone-4) without compromising specific performance metrics [1]. These analogs exhibit distinct differences in their UV absorption profiles, photostability, solubility, and formulation compatibility that directly impact final product efficacy and stability [2]. For instance, dioxybenzone demonstrates a different Log P value compared to oxybenzone, influencing its solubility in the oil phase of formulations [3]. The following quantitative evidence demonstrates these critical differentiators, which are essential for informed scientific selection and procurement.

Quantitative Evidence Guide: Dioxybenzone Performance vs. Analog UV Filters


UV Absorption Profile: Dioxybenzone Provides Broad-Spectrum UVB and UVA-2 Coverage

Dioxybenzone absorbs across the UVB and UVA-2 spectrum, with a strong absorbance region from 280 to 340 nm [1]. This contrasts with oxybenzone, which, while also absorbing in the UVA-2 range, has peak absorptions at 288 nm and 325 nm [2]. The broader absorption profile of dioxybenzone is advantageous for formulations requiring enhanced UVB and short-wave UVA protection without relying on multiple filters.

Sunscreen UV Spectroscopy Benzophenone

Photostability: Dioxybenzone Demonstrates High Retention of Absorbance After UV Exposure

A photostability assessment from 1988 showed that a 2% concentration of dioxybenzone in an oil phase maintained 90% of its initial absorbance after 4 hours of UV exposure [1]. This stability is reported to be better than that of oxybenzone under similar conditions [1].

Photostability UV Filter Formulation Stability

Solubility Profile: Dioxybenzone Shows Higher Solubility in Ethanol than in Isopropanol

The solubility of dioxybenzone differs significantly between common formulation solvents. At 25°C, its solubility is 21.8 g/100 ml in ethanol and 17 g/100 ml in isopropanol [1]. This property is crucial for selecting the appropriate solvent system for a given product type (e.g., spray vs. lotion).

Solubility Formulation Physicochemical Property

Lipophilicity: Dioxybenzone is Less Lipophilic than Oxybenzone and Avobenzone

The calculated partition coefficient (Log P) between octanol and water for dioxybenzone is 2.15, which is lower than that of oxybenzone (2.63) and significantly lower than that of avobenzone (4.86) [1]. This indicates that dioxybenzone has a lower affinity for the oil phase compared to these other common UV filters.

Log P Lipophilicity Formulation

Formulation Compatibility: FDA Permits Avobenzone Combination with Dioxybenzone

According to FDA regulations, avobenzone, a key UVA filter, is not permitted to be combined with all sunscreen actives. However, dioxybenzone is explicitly listed as one of the approved filters that can be formulated with avobenzone [1]. This is a critical regulatory and formulation distinction, as many inorganic filters (like titanium dioxide and zinc oxide) were not permitted in combination with avobenzone under previous FDA monographs.

FDA Monograph Formulation Avobenzone

Environmental Fate: Dioxybenzone Exhibits Distinct Mutagenic Behavior Post-Chlorination

In a study investigating the mutagenicity of UV filters in chlorinated bromide-rich water (simulated seawater), dioxybenzone (benzophenone-8) was the only filter among the four tested (including oxybenzone, avobenzone, and octyl methoxycinnamate) to exhibit a clear mutagenic activity following chlorination at a 1:10 (UV filter:chlorine) ratio [1]. Notably, this activity was not detected at a higher chlorine dose (1:1000 ratio) [1].

Mutagenicity Chlorination Environmental Toxicology

Optimal Application Scenarios for Dioxybenzone in R&D and Industrial Formulation


Formulating Broad-Spectrum Sunscreens with Avobenzone

Given its regulatory approval for combination with avobenzone [1], dioxybenzone is ideally suited for creating broad-spectrum sunscreens that require high UVA protection. This scenario leverages dioxybenzone's UVB/UVA-2 absorption profile alongside avobenzone's long-wave UVA protection to achieve comprehensive photoprotection.

Developing Photostable Sunscreen Formulations

For projects where photostability of the UV filter system is paramount, dioxybenzone presents a viable option. Evidence suggests it maintains a high percentage (90%) of its initial absorbance after extended UV exposure [2], offering a more stable alternative to less photostable benzophenones like oxybenzone in the oil phase.

Alcohol-Based Sunscreen Sprays and High-Ethanol Content Formulations

The high solubility of dioxybenzone in ethanol (21.8 g/100 ml) makes it particularly well-suited for clear, alcohol-based sunscreen sprays and gels [3]. This property facilitates a clear, non-greasy product aesthetic that is challenging to achieve with less soluble filters.

Environmental Fate Studies on Chlorinated Sunscreen Byproducts

Due to its unique and transient mutagenic activity upon chlorination in bromide-rich water [4], dioxybenzone serves as a key compound of interest in environmental toxicology research. It can be used as a model compound to study the formation of disinfection byproducts from UV filters in swimming pools or marine environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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